molecular formula C17H22N4O B5972464 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone

6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone

Cat. No. B5972464
M. Wt: 298.4 g/mol
InChI Key: WIENYVUJFPYAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as IPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrimidinone derivative with a piperazine ring, and its unique structure has led to investigations into its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are both involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and it has also been shown to increase insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted investigations into their functions. However, one limitation is the potential for off-target effects, as this compound may also interact with other proteins and pathways.

Future Directions

There are several potential future directions for research on 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone. One area of interest is the development of this compound derivatives with improved potency and selectivity. Additionally, further investigations into the mechanisms of action of this compound and its effects on various diseases could lead to new therapeutic strategies. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound could provide valuable information for its potential use in clinical settings.

Synthesis Methods

The synthesis of 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone involves the reaction of 4-phenylpiperazine with 2,6-diisopropyl-4-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to yield this compound.

Scientific Research Applications

6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-4-propan-2-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13(2)15-12-16(22)19-17(18-15)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIENYVUJFPYAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.